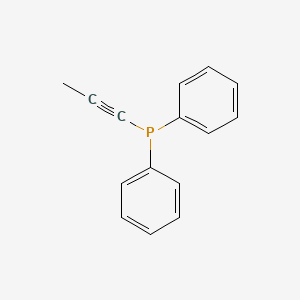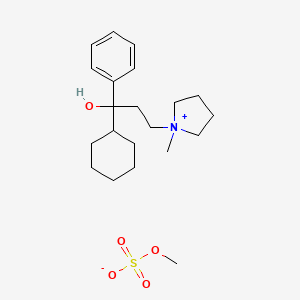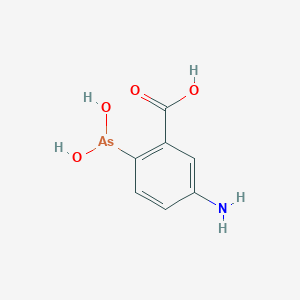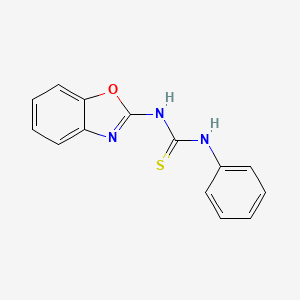![molecular formula C21H26O3 B14723693 1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate CAS No. 5436-63-5](/img/structure/B14723693.png)
1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate is a chemical compound with the molecular formula C21H26O3 It is known for its unique structure, which includes a phenylacetate group attached to a propan-2-yl group, which is further connected to a butan-2-yl substituted phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate typically involves the esterification of phenylacetic acid with 1-[2-(butan-2-yl)phenoxy]propan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate involves its interaction with specific molecular targets. The phenylacetate group can interact with enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(Butan-2-yl)phenoxy]propan-2-yl pentanoate
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
Uniqueness
1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylacetate group with a butan-2-yl substituted phenoxy group makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
5436-63-5 |
|---|---|
Fórmula molecular |
C21H26O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-(2-butan-2-ylphenoxy)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C21H26O3/c1-4-16(2)19-12-8-9-13-20(19)23-15-17(3)24-21(22)14-18-10-6-5-7-11-18/h5-13,16-17H,4,14-15H2,1-3H3 |
Clave InChI |
FCAYWXFELFRLKO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1OCC(C)OC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





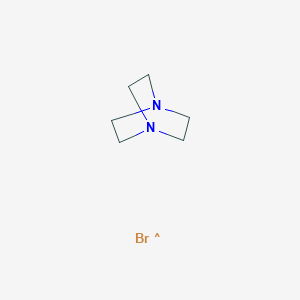
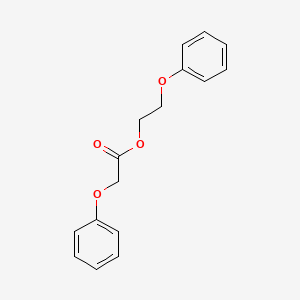
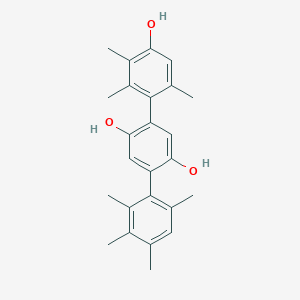
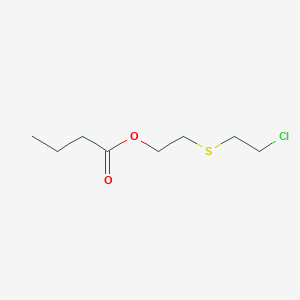

![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
